



Application Notes and Protocols for NPEC-caged-(1S,3R)-ACPD Uncaging

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Compound of Interest		
Compound Name:	NPEC-caged-(1S,3R)-ACPD	
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These application notes provide a comprehensive guide to the use of **NPEC-caged-(1S,3R)-ACPD**, a photosensitive agonist for metabotropic glutamate receptors (mGluRs). This document outlines the optimal uncaging wavelength, key photochemical properties, detailed experimental protocols for electrophysiology and calcium imaging, and the associated signaling pathways.

Introduction to NPEC-caged-(1S,3R)-ACPD

NPEC-caged-(1S,3R)-ACPD is a photolabile derivative of (1S,3R)-ACPD, a potent agonist of Group I and Group II metabotropic glutamate receptors. The 1-(2-nitrophenyl)ethylcarbonate (NPEC) caging group renders the (1S,3R)-ACPD molecule biologically inactive. Upon illumination with near-ultraviolet (UV) light, the caging group is cleaved, rapidly releasing the active (1S,3R)-ACPD molecule. This technique, known as "uncaging," allows for precise spatial and temporal control over the activation of mGluRs, making it an invaluable tool for studying synaptic transmission, neuronal excitability, and intracellular signaling cascades.

Optimal Uncaging Wavelength and Photochemical Properties

The efficiency of uncaging is determined by the wavelength of light, the extinction coefficient (ϵ) of the caged compound at that wavelength, and its quantum yield (ϕ). For **NPEC-caged-**



(1S,3R)-ACPD, the optimal wavelength for uncaging is in the near-UV range.

Parameter	Value	Reference
Optimal Uncaging Wavelength	~347 - 360 nm	[1]
Extinction Coefficient (ε) at 347 nm	660 M ⁻¹ cm ⁻¹	[1]
Quantum Yield (φ)	0.64	[1]

This high quantum yield indicates an efficient conversion of absorbed photons into the uncaged, active compound.

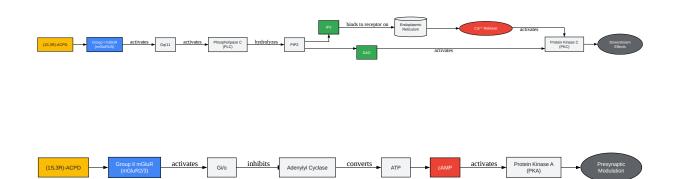
Signaling Pathways of (1S,3R)-ACPD

(1S,3R)-ACPD is an agonist for both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors. The activation of these two groups of receptors initiates distinct downstream signaling cascades.

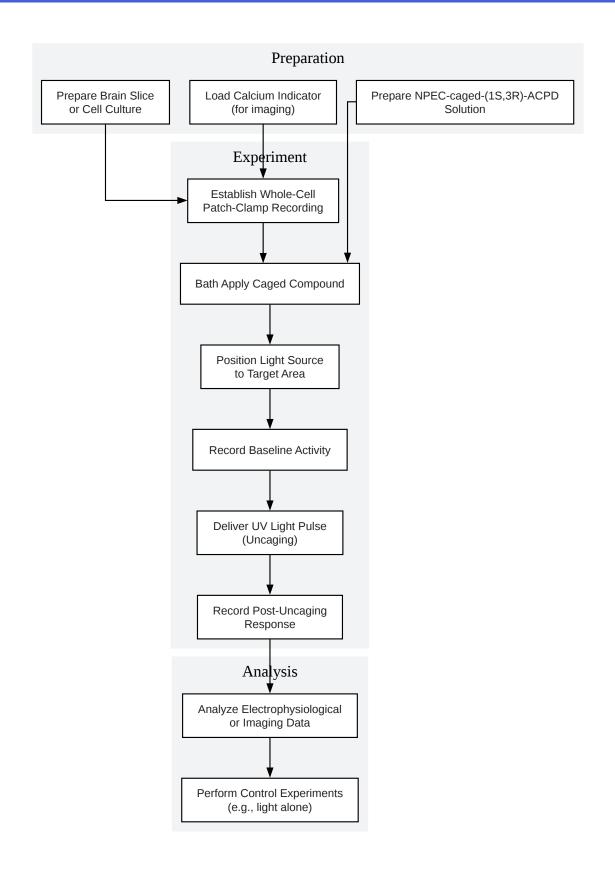
Group I mGluR Signaling Pathway

Activation of Group I mGluRs, which are typically located postsynaptically, leads to the activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[2][3]









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References

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